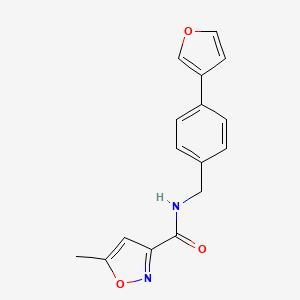

N-(4-(furan-3-yl)benzyl)-5-methylisoxazole-3-carboxamide

Description

Properties

IUPAC Name |

N-[[4-(furan-3-yl)phenyl]methyl]-5-methyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O3/c1-11-8-15(18-21-11)16(19)17-9-12-2-4-13(5-3-12)14-6-7-20-10-14/h2-8,10H,9H2,1H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTSXYNPZLUFXNM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCC2=CC=C(C=C2)C3=COC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(furan-3-yl)benzyl)-5-methylisoxazole-3-carboxamide typically involves multi-step organic reactions. One common method includes the formation of the isoxazole ring through a cyclization reaction, followed by the introduction of the furan-3-yl and benzyl groups via coupling reactions. The reaction conditions often require the use of catalysts, such as palladium, and specific solvents to facilitate the reactions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic routes to increase yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Types of Reactions:

Oxidation: The furan ring in the compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring can lead to furanones, while substitution reactions can yield various benzyl derivatives.

Scientific Research Applications

N-(4-(furan-3-yl)benzyl)-5-methylisoxazole-3-carboxamide has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the development of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.

Industry: It can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-(furan-3-yl)benzyl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets. The furan and isoxazole rings can interact with enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and are a subject of ongoing research.

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

Key differences arise from substitutions on the benzyl or phenyl groups attached to the isoxazole core:

Key Observations :

- Electron-Rich vs. Electron-Deficient Groups : The target compound’s furan-3-yl group (electron-donating) contrasts with nitro-substituted analogs (e.g., SI10), which exhibit reduced electron density and altered reactivity .

- Solubility: Diethylamino-substituted derivatives (e.g., 39n) show improved aqueous solubility compared to the furan-containing target compound due to the basic amine group .

Isoxazole Core Modifications

The position of the carboxamide group and methyl substitution on the isoxazole ring significantly impacts molecular interactions:

Key Observations :

- Carboxamide Position: The target’s 3-carboxamide group (vs.

- Methyl Substitution : The 5-methyl group in the target compound may sterically hinder interactions compared to unsubstituted isoxazoles (e.g., 11j) .

Biological Activity

N-(4-(furan-3-yl)benzyl)-5-methylisoxazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

IUPAC Name: N-[[4-(furan-3-yl)phenyl]methyl]-5-methyl-1,2-oxazole-3-carboxamide

CAS Number: 2034350-23-5

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The presence of both furan and isoxazole rings allows for diverse interactions that can modulate biological functions.

Anticancer Activity

Research has indicated that derivatives of isoxazole, including this compound, exhibit significant anticancer properties. A study evaluating various isoxazole derivatives reported that certain compounds induced apoptosis in cancer cell lines by modulating the expression of key regulatory proteins such as Bcl-2 and p21^WAF1. Specifically, compound 3 (related to our target compound) was shown to decrease Bcl-2 levels while increasing p21^WAF1, suggesting a mechanism involving cell cycle arrest and apoptosis promotion .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| 3 | 86 | Apoptosis induction |

| 6 | 755 | Cell cycle arrest |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. A comparative study showed that modifications to the furan ring significantly impacted the bioactivity against various microbial strains. For instance, alterations that maintained the integrity of the furan group were crucial for preserving antimicrobial efficacy .

Case Studies

- Respiratory Syncytial Virus (RSV) Inhibition : A study highlighted the role of isoxazole derivatives in inhibiting RSV entry. Modifications to the furan ring were found to be sensitive; removal or relocation of substituents led to a significant loss in potency .

- Kinase Inhibition : Another investigation focused on kinase inhibitors demonstrated that certain isoxazole derivatives exhibited selective inhibition profiles against specific kinases relevant for cancer treatment. The selectivity index was notably high for compounds retaining the furan moiety .

Comparison with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Biological Activity | Selectivity Index |

|---|---|---|

| N-(4-(furan-2-yl)benzyl)-5-methylisoxazole-3-carboxamide | Moderate anticancer activity | Low |

| N-(4-(thiophen-3-yl)benzyl)-5-methylisoxazole-3-carboxamide | Low antimicrobial activity | Moderate |

| N-(4-(pyridin-3-yl)benzyl)-5-methylisoxazole-3-carboxamide | High selectivity for kinases | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.